molecular formula C19H20ClNO2S B5158755 4-{[(4-chlorophenyl)thio]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide

4-{[(4-chlorophenyl)thio]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide

Katalognummer B5158755
Molekulargewicht: 361.9 g/mol
InChI-Schlüssel: NZIACMZEAPBGII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{[(4-chlorophenyl)thio]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the B-cell receptor (BCR) signaling pathway. This molecule has gained significant attention in the scientific community due to its potential therapeutic applications in treating B-cell malignancies.

Wirkmechanismus

4-{[(4-chlorophenyl)thio]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide targets the BCR signaling pathway by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme in the BCR signaling pathway. BTK is essential for B-cell survival and proliferation, and its inhibition by this compound leads to apoptosis of B-cell malignancies. This compound has also been shown to inhibit the activity of other kinases in the BCR signaling pathway, such as AKT and ERK, further contributing to its anti-tumor effects.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-tumor effects in preclinical studies, inducing apoptosis in B-cell malignancies and inhibiting tumor growth. This compound has also been shown to have immunomodulatory effects, enhancing the activity of T-cells and natural killer cells. In addition, this compound has been shown to have minimal effects on platelet aggregation and coagulation, suggesting a low risk of bleeding complications.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of 4-{[(4-chlorophenyl)thio]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide is its selectivity for BTK, which reduces the risk of off-target effects. This compound has also been shown to have favorable pharmacokinetic properties, with a long half-life and good oral bioavailability. However, one limitation of this compound is its potential for drug-drug interactions, particularly with drugs that are metabolized by cytochrome P450 enzymes. In addition, this compound may have limited efficacy in patients with mutations in the BCR signaling pathway.

Zukünftige Richtungen

For 4-{[(4-chlorophenyl)thio]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide include clinical trials to evaluate its safety and efficacy in treating B-cell malignancies, particularly CLL and NHL. In addition, studies are needed to evaluate the potential for drug-drug interactions and to identify biomarkers that may predict response to this compound. Further research is also needed to identify potential combination therapies that may enhance the anti-tumor effects of this compound. Finally, studies are needed to evaluate the potential for this compound to be used in other diseases that involve the BCR signaling pathway, such as autoimmune disorders.
Conclusion
In conclusion, this compound is a promising small molecule inhibitor with potential therapeutic applications in treating B-cell malignancies. Its selectivity for BTK and favorable pharmacokinetic properties make it an attractive candidate for further research. While there are limitations to its use, this compound represents an important step forward in the development of targeted therapies for B-cell malignancies.

Synthesemethoden

The synthesis of 4-{[(4-chlorophenyl)thio]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide involves several steps, including the reaction of 4-chlorobenzyl alcohol with thionyl chloride to form 4-chlorobenzyl chloride. This is then reacted with sodium 4-methylbenzenesulfinate to form 4-{[(4-chlorophenyl)thio]methyl}benzene. The furanyl group is then introduced through a reaction with tetrahydrofuran-2-carbaldehyde, followed by the final step of amidation with benzoyl chloride to form this compound.

Wissenschaftliche Forschungsanwendungen

4-{[(4-chlorophenyl)thio]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide has been extensively studied for its potential therapeutic applications in treating B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). Preclinical studies have shown that this compound inhibits BCR signaling and induces apoptosis in B-cell malignancies. This compound has also been shown to have synergistic effects with other drugs used in the treatment of B-cell malignancies, such as rituximab and idelalisib.

Eigenschaften

IUPAC Name

4-[(4-chlorophenyl)sulfanylmethyl]-N-(oxolan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO2S/c20-16-7-9-18(10-8-16)24-13-14-3-5-15(6-4-14)19(22)21-12-17-2-1-11-23-17/h3-10,17H,1-2,11-13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZIACMZEAPBGII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC=C(C=C2)CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.